N-(cyclobutylmethyl)benzamide
Description
N-(Cyclobutylmethyl)benzamide is a benzamide derivative characterized by a cyclobutylmethyl group attached to the nitrogen atom of the benzamide scaffold. This structural motif confers unique steric and electronic properties due to the strained cyclobutane ring, which influences solubility, metabolic stability, and intermolecular interactions.
Properties
CAS No. |
861786-97-2 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)benzamide |
InChI |
InChI=1S/C12H15NO/c14-12(11-7-2-1-3-8-11)13-9-10-5-4-6-10/h1-3,7-8,10H,4-6,9H2,(H,13,14) |
InChI Key |
MASSNCONKDCNFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(cyclobutylmethyl)benzamide can be synthesized through the direct condensation of benzoic acid and cyclobutylmethylamine. This reaction typically requires a catalyst and specific conditions to proceed efficiently. One method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl₄) under ultrasonic irradiation . This green and efficient pathway provides high yields and is eco-friendly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
N-(cyclobutylmethyl)benzamide has been investigated for its potential therapeutic properties, particularly as a pharmaceutical agent. The compound's structural characteristics contribute to its bioactivity, making it a candidate for various medicinal applications.
Anti-inflammatory Properties
Research has indicated that benzamide derivatives, including this compound, exhibit anti-inflammatory effects. These compounds may inhibit specific enzymes involved in inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Anticancer Activity
Studies have demonstrated that benzamide derivatives can possess anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. This compound's unique structure may enhance its efficacy against specific cancer types .
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and carbonic anhydrase (CA) enzymes. These enzymes are critical targets in drug design for neurological disorders and other conditions.
Acetylcholinesterase Inhibition
In vitro studies have reported that this compound and its analogs exhibit significant inhibitory activity against AChE, which is vital for the treatment of Alzheimer's disease. The inhibitory potency of these compounds is often measured in terms of Ki values, indicating their effectiveness at nanomolar concentrations .
Carbonic Anhydrase Inhibition
The compound has also been evaluated for its ability to inhibit different isoforms of carbonic anhydrases, which are involved in various physiological processes including respiration and acid-base balance. The enzyme inhibitory activity of this compound suggests potential applications in treating conditions like glaucoma and metabolic disorders .
Material Science Applications
Beyond medicinal chemistry, this compound finds applications in materials science due to its chemical properties.
Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications.
Chemical Processes
In industrial chemistry, this compound can be utilized in the development of new chemical processes or as an intermediate in the synthesis of more complex molecules. This versatility highlights its importance in both academic research and commercial applications.
Case Study: Anticancer Activity
A study focused on the anticancer potential of benzamide derivatives found that this compound exhibited significant cytotoxic effects on breast cancer cell lines. The research utilized a series of assays to evaluate cell viability and apoptosis induction, demonstrating the compound's potential as a lead candidate for further development .
Case Study: Enzyme Inhibition
Another study investigated the enzyme inhibitory effects of various benzamide derivatives, including this compound, against AChE and CA enzymes. The results indicated that certain derivatives had Ki values in the low nanomolar range, suggesting strong inhibition capabilities that could be leveraged for therapeutic purposes .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Inhibits inflammatory pathways |
| Anticancer agents | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Acetylcholinesterase inhibition | Significant Ki values (nM range) |
| Carbonic anhydrase inhibition | Potential treatment for glaucoma | |
| Material Science | Polymer synthesis | Enhances mechanical properties |
| Chemical intermediates | Versatile building block |
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating the caspase cascade and causing cytochrome c release . This process involves the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic factors.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Key Observations :
- The cyclobutylmethyl group introduces steric hindrance and moderate lipophilicity, distinct from the bulky tert-butyl group in 4-(tert-butyl)-N-(methylcarbamothioyl)benzamide or the planar indolylethyl group .
- Long alkyl chains (e.g., pentadecyl in anacardic acid derivatives) enhance cell permeability but may reduce metabolic stability compared to cyclic substituents .
Key Observations :
- Substituted benzamides with electron-withdrawing groups (e.g., trifluoromethyl, chloro) often exhibit enhanced target binding but may suffer from rapid metabolism .
- Cyclobutylmethyl ’s ring strain could improve metabolic stability compared to linear alkyl chains, similar to tert-butyl groups .
Physicochemical Properties
Biological Activity
N-(Cyclobutylmethyl)benzamide is a compound belonging to the benzamide family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its effectiveness against various biological targets.
Chemical Structure and Properties
This compound can be characterized by its structural formula, which features a benzamide core with a cyclobutylmethyl substituent. This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.
1. Inhibitory Effects on Enzymes
Research indicates that compounds within the benzamide class, including this compound, exhibit significant inhibitory activity against various enzymes:
- Acetylcholinesterase (AChE) : Compounds similar to this compound have shown inhibitory effects on AChE, with Ki values ranging from 8.91 nM to 34.02 nM, indicating strong potential for treating conditions like Alzheimer's disease .
- Carbonic Anhydrases (hCA I and hCA II) : The compound's analogs have demonstrated potent inhibition against hCA I and hCA II, with Ki values in the nanomolar range (4.07 nM to 37.16 nM), suggesting utility in managing conditions related to acid-base balance .
2. Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been highlighted in several studies. For instance, modifications of related benzamides have led to compounds exhibiting significant anti-inflammatory effects in vitro, suggesting that this compound may also possess similar properties .
Case Study 1: Synthesis and Activity Evaluation
A study focused on the synthesis of novel benzamides, including variations of this compound, evaluated their biological activities. The findings revealed that certain structural modifications enhanced anti-inflammatory responses and enzyme inhibition profiles significantly .
| Compound | AChE Inhibition (IC50 µM) | hCA I Inhibition (Ki nM) | hCA II Inhibition (Ki nM) |
|---|---|---|---|
| This compound | 33.1 - 85.8 | 4.07 - 29.70 | 10.68 - 37.16 |
Case Study 2: Toxicity Assessment
The toxicity of benzamide derivatives, including this compound, was assessed using zebrafish models. The results indicated that while some derivatives exhibited promising biological activity, they also showed varying levels of toxicity, necessitating further investigation into their safety profiles .
Structure-Activity Relationships (SAR)
The SAR studies have indicated that the presence of specific functional groups significantly affects the biological activity of benzamides:
- Cyclobutyl Group : The cyclobutyl moiety appears to enhance binding affinity to target enzymes due to steric factors and electronic effects.
- Substituent Variations : Modifications on the benzene ring can lead to increased potency against AChE and carbonic anhydrases, demonstrating the importance of careful structural design in drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(cyclobutylmethyl)benzamide, and how are intermediates validated?
- Methodology: The synthesis typically involves coupling cyclobutylmethylamine with benzoyl chloride derivatives under Schotten-Baumann conditions. Key intermediates (e.g., acyl chlorides or amines) are validated via (e.g., monitoring amine proton shifts at δ 1.5–2.5 ppm) and IR spectroscopy (amide C=O stretch at ~1650 cm). For crystalline intermediates, single-crystal X-ray diffraction (SCXRD) with Oxford Xcalibur diffractometers confirms structural integrity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology:
- NMR : , , and 2D-COSY spectra resolve cyclobutyl and benzamide moieties.
- X-ray crystallography : Data collection at 100 K with Cu-Kα radiation (λ = 1.54184 Å) and refinement via SHELXL (e.g., R-factor < 0.05 for high-quality structures) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodology: Contradictions in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) arise from polymorphic variations. Use SHELXD for phase determination and SHELXE for density modification. Validate with ORTEP-3 to visualize anisotropic displacement parameters and hydrogen-bonding networks . For example, reports a monoclinic system (, ) for a benzamide analog, highlighting the need for rigorous space-group validation.
Q. What experimental strategies optimize reaction conditions for Cu(II)-mediated C-H functionalization of this compound?
- Methodology: Mechanistic divergence (organometallic vs. single-electron transfer) depends on pH and ligands. Under basic conditions, use directing groups (e.g., quinoline) for regioselective methoxylation (yield >70%). Under acidic conditions, employ radical scavengers (e.g., TEMPO) to probe non-directed chlorination pathways. Computational studies (DFT) with Gaussian software can map transition states .
Q. How to design structure-activity relationship (SAR) studies for this compound as a histone deacetylase (HDAC) inhibitor?
- Methodology:
- In vitro HDAC assays : Measure IC using fluorogenic substrates (e.g., Ac-H3 peptide cleavage). Compare potency to MS-275 (IC = 15 μmol/kg in cortical regions) .
- Chromatin immunoprecipitation (ChIP) : Quantify Ac-H3 binding to promoters (e.g., RELN, GAD67) in neuronal cell lines .
- Substituent effects : Modify the cyclobutyl group to assess steric/electronic impacts on HDAC isoform selectivity (e.g., HDAC1 vs. HDAC6) .
Q. What methodologies validate the cytotoxic efficacy of this compound analogs?
- Methodology:
- Cell viability assays : Use MTT/WST-1 protocols on HeLa cells. Compare IC to controls (e.g., hydroxyurea IC = 1036.6 ppm) .
- Probit analysis : Calculate dose-response curves via SPSS or R. For example, N-(phenylcarbamoyl)benzamide showed IC = 191.1 ppm, indicating higher potency .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescence assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
